Cas no 80314-58-5 (p-Methoxyphenethyl Methyl Ether)

p-Methoxyphenethyl Methyl Ether structure
80314-58-5 structure
Product Name:p-Methoxyphenethyl Methyl Ether
N.o CAS:80314-58-5
MF:C10H14O2
MW:166.216963291168
CID:726822
PubChem ID:3018929
Update Time:2024-03-01

p-Methoxyphenethyl Methyl Ether Propriedades químicas e físicas

Nomes e Identificadores

    • Benzene,1-methoxy-4-(2-methoxyethyl)-
    • p-Methoxyphenethyl Methyl Ether
    • 1-methoxy-4-(2-methoxyethyl)benzene
    • p-(2-methoxyethyl)anisole
    • 1-(2-methoxyethyl)-4-methoxybenzene
    • 1-Methoxy-4-(2-methoxy-aethyl)-benzol
    • 1-methoxy-4-(2-methoxy-ethyl)-benzene
    • 2-Methoxy-1-(4-methoxy-phenyl)-aethan
    • Benzene,1-methoxy-4-(2-methoxyethyl)
    • EINECS 279-449-1
    • 1-Methoxy-4-(2-methoxyethyl)benzene (ACI)
    • Anisole, p-(β-methoxyethyl)- (2CI)
    • 2-(4-Methoxyphenyl)ethyl methyl ether
    • Benzene, 1-methoxy-4-(2-methoxyethyl)-
    • FT-0749736
    • SCHEMBL792026
    • DTXSID60868567
    • VRHBKUJDGWQGPD-UHFFFAOYSA-N
    • 80314-58-5
    • EN300-6479803
    • NS00060229
    • Inchi: 1S/C10H14O2/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3
    • Chave InChI: VRHBKUJDGWQGPD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(CCOC)=CC=1

Propriedades Computadas

  • Massa Exacta: 166.09900
  • Massa monoisotópica: 166.099
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 106
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 2
  • Superfície polar topológica: 18.5Ų

Propriedades Experimentais

  • Densidade: 0.982
  • Ponto de ebulição: 223.4°C at 760 mmHg
  • Ponto de Flash: 77°C
  • Índice de Refracção: 1.489
  • PSA: 18.46000
  • LogP: 1.88410

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p-Methoxyphenethyl Methyl Ether Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2 h, 55 °C; 55 °C → rt
1.2 Reagents: Water ;  cooled
Referência
Benzylic C-H acylation by cooperative NHC and photoredox catalysis
Meng, Qing-Yuan; et al, Nature Communications, 2021, 12(1),

Método de produção 2

Condições de reacção
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: (SP-4-3)-Chloro[N2-[2-(dimethylamino-κN)phenyl]-N1,N1-dimethyl-1,2-benzenediamin… Solvents: Tetrahydrofuran ;  1 h, rt; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Functional Group Tolerant Kumada-Corriu-Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents
Vechorkin, Oleg; et al, Journal of the American Chemical Society, 2009, 131(28), 9756-9766

Método de produção 3

Condições de reacção
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Nickel, di-μ-chlorodichlorobis[N-[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-N-(2… Solvents: Tetrahydrofuran ;  1 h, rt; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Cross-coupling of alkyl halides with aryl or alkyl Grignards catalyzed by dinuclear Ni(II) complexes containing functionalized tripodal amine-pyrazolyl ligands
Xue, Fei; et al, Dalton Transactions, 2013, 42(14), 5150-5158

Método de produção 4

Condições de reacção
1.1 Reagents: Tetramethyldisilazane Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ;  2 h, 100 °C
Referência
Synthesis of ethers from esters via Fe-catalyzed hydrosilylation
Das, Shoubhik; et al, Chemical Communications (Cambridge, 2012, 48(87), 10742-10744

Método de produção 5

Condições de reacção
1.1 Reagents: Phthalimide ,  Tetrabutylammonium tetrafluoroborate ,  2-tert-Butyl-1,1,3,3-tetramethylguanidine Catalysts: Cerium trichloride ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethyl sulfoxide ;  12 h, rt
Referência
Electrophotochemical Metal-Catalyzed Decarboxylative Coupling of Aliphatic Carboxylic Acids
Yang, Kai; et al, Chemistry - A European Journal, 2022, 28(70),

Método de produção 6

Condições de reacção
1.1 Reagents: 3-Oxo-1,2-benziodoxol-1(3H)-yl 1,1,1-trifluoromethanesulfonate Catalysts: Chloro(triphenylphosphine)gold Solvents: Acetonitrile ;  18 h, 1 bar, 70 °C
Referência
Oxidative 1,2-Difunctionalization of Ethylene via Gold-Catalyzed Oxyarylation
Harper, Matthew J.; et al, Journal of the American Chemical Society, 2017, 139(36), 12386-12389

Método de produção 7

Condições de reacção
Referência
Microdetermination of oxprenolol hydrochloride and metoprolol tartrate with ammonium metavanadate
Ahmad, Saeed; et al, Talanta, 1987, 34(2), 296-8

Método de produção 8

Condições de reacção
1.1 Catalysts: Amberlyst 15 ;  36 h, reflux
Referência
Easy eco-friendly phenonium ion production from phenethyl alcohols in dimethyl carbonate
Barontini, M.; et al, Tetrahedron Letters, 2013, 54(37), 5004-5006

Método de produção 9

Condições de reacção
1.1 Reagents: Propionic acid
Referência
A new type of abnormal Reimer-Tiemann reaction
Bird, C. W.; et al, Tetrahedron, 1985, 41(20), 4685-90

Método de produção 10

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 d, 80 °C
Referência
Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments
Borkar, Roshan M.; Raju, B.; Srinivas, R.; Patel, Prashant; Shetty, Satheesh Kumar, Biomedical Chromatography, 2012, 26(6), 720-736

Método de produção 11

Condições de reacção
1.1 Catalysts: Amberlyst 15 ;  36 h, reflux
Referência
Easy eco-friendly phenonium ion production from phenethyl alcohols in dimethyl carbonate
Barontini, M.; et al, Tetrahedron Letters, 2013, 54(37), 5004-5006

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Solvents: Methyl iodide ;  0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Mesolytic cleavage of homobenzylic ethers for programmable end-of-life function in redoxmers
Qian, Hai; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(14), 7739-7753

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 5 min, 0 °C
Referência
Hypervalent-iodine promoted selective cleavage of C(sp3)-C(sp3) bonds in ethers
Wang, Yaxin; et al, Organic Chemistry Frontiers, 2022, 9(20), 5592-5598

Método de produção 14

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Toluene ,  Water ;  24 h, 100 °C; 100 °C → rt
Referência
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs
Fleury-Bregeot, Nicolas; et al, Journal of Organic Chemistry, 2012, 77(22), 10399-10408

Método de produção 15

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
1.2 -78 °C; 18 h, rt
1.3 Reagents: Water
2.1 Reagents: 3-Oxo-1,2-benziodoxol-1(3H)-yl 1,1,1-trifluoromethanesulfonate Catalysts: Chloro(triphenylphosphine)gold Solvents: Acetonitrile ;  18 h, 1 bar, 70 °C
Referência
Oxidative 1,2-Difunctionalization of Ethylene via Gold-Catalyzed Oxyarylation
Harper, Matthew J.; et al, Journal of the American Chemical Society, 2017, 139(36), 12386-12389

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 5 min, 0 °C
Referência
Hypervalent-iodine promoted selective cleavage of C(sp3)-C(sp3) bonds in ethers
Wang, Yaxin; et al, Organic Chemistry Frontiers, 2022, 9(20), 5592-5598

Método de produção 17

Condições de reacção
1.1 Reagents: Lithium methoxide ,  Bis(pinacolato)diborane Catalysts: Triphenylphosphine ,  Cuprous iodide Solvents: Dimethylformamide ;  20 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Potassium bifluoride Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Toluene ,  Water ;  24 h, 100 °C; 100 °C → rt
Referência
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs
Fleury-Bregeot, Nicolas; et al, Journal of Organic Chemistry, 2012, 77(22), 10399-10408

Método de produção 18

Condições de reacção
1.1 Reagents: Ethanol ,  Calcium Solvents: Hexane ,  Ammonia
2.1 Reagents: Propionic acid
Referência
A new type of abnormal Reimer-Tiemann reaction
Bird, C. W.; et al, Tetrahedron, 1985, 41(20), 4685-90

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Ethanol ,  Calcium Solvents: Hexane ,  Ammonia
3.1 Reagents: Propionic acid
Referência
A new type of abnormal Reimer-Tiemann reaction
Bird, C. W.; et al, Tetrahedron, 1985, 41(20), 4685-90

p-Methoxyphenethyl Methyl Ether Raw materials

p-Methoxyphenethyl Methyl Ether Preparation Products

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